molecular formula C12Cl2F10Si B8288921 Di(pentafluorophenyl)dichlorosilane CAS No. 20160-45-6

Di(pentafluorophenyl)dichlorosilane

Cat. No. B8288921
Key on ui cas rn: 20160-45-6
M. Wt: 433.10 g/mol
InChI Key: FKCZWZMIVZFKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098346B2

Procedure details

180.93 g (0.400 mol) di(pentafluorophenyl)diethoxysilane, 146 mL (2.00 mol, 237.9 g) thionylchloride and 4.92 g (0.0426 mol) pyridinium hydrochloride are refluxed and stirred for 16 h. Excess of SOCl2 is evaporated and di(pentafluorophenyl)dichlorosilane isolated by vacuum-distillation.
Quantity
180.93 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
4.92 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([Si:8]([C:15]2[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=2[F:25])(OCC)OCC)=[C:6]([F:26])[C:5]([F:27])=[C:4]([F:28])[C:3]=1[F:29].S(Cl)([Cl:32])=O.[ClH:34].[NH+]1C=CC=CC=1>>[F:1][C:2]1[C:7]([Si:8]([C:15]2[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=2[F:25])([Cl:32])[Cl:34])=[C:6]([F:26])[C:5]([F:27])=[C:4]([F:28])[C:3]=1[F:29] |f:2.3|

Inputs

Step One
Name
Quantity
180.93 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Name
Quantity
146 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
pyridinium hydrochloride
Quantity
4.92 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of SOCl2 is evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1[Si](Cl)(Cl)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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